3-(2-Bromophenyl)glutaric anhydride

Description

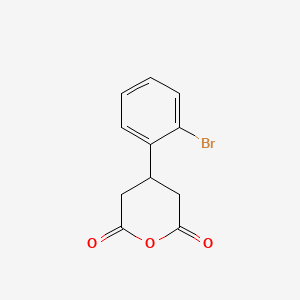

3-(2-Bromophenyl)glutaric anhydride is a cyclic anhydride derived from glutaric acid, featuring a brominated phenyl substituent at the third position of the glutaric backbone. Structurally, it consists of a six-membered cyclic anhydride ring fused with a 2-bromophenyl group, which confers distinct electronic and steric properties compared to unsubstituted glutaric anhydride. This compound is primarily utilized in organic synthesis, particularly in acylation reactions, polymer modification, and as a precursor for bioactive molecules . Its bromine substituent enhances electrophilicity, making it a reactive intermediate in cross-coupling reactions and material science applications .

Properties

Molecular Formula |

C11H9BrO3 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

4-(2-bromophenyl)oxane-2,6-dione |

InChI |

InChI=1S/C11H9BrO3/c12-9-4-2-1-3-8(9)7-5-10(13)15-11(14)6-7/h1-4,7H,5-6H2 |

InChI Key |

RWJBJEJDXXDUKI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 3-(2-Bromophenyl)glutaric anhydride, highlighting differences in substituents, molecular weight, and applications:

Reactivity and Stability

- Ring Size and Stability : Glutaric anhydride derivatives form six-membered rings, which are more stable and less reactive than five-membered succinic anhydride analogs. This stability allows for controlled acylation in peptide synthesis and polymer chemistry .

- Substituent Effects: Electron-Withdrawing Groups (e.g., Br, Cl): Enhance electrophilicity of the carbonyl groups, accelerating nucleophilic attacks in acylation reactions. Bromine’s larger atomic size increases steric hindrance, particularly in ortho-substituted derivatives like this compound, which may slow reactions requiring spatial accessibility . Hydrophobic Groups (e.g., Methyl): Improve compatibility with nonpolar matrices in composite materials but reduce solubility in aqueous systems .

Research Findings and Case Studies

- Synthesis Optimization :

- Enzymatic Specificity: A study on Bacillus pseudofirmus acylase revealed that 3-isobutylglutaric anhydride undergoes enantioselective hydrolysis to produce (R)-3-isobutyl glutaric acid monoamide (99.96% enantiomeric excess). Substituting the isobutyl group with bromophenyl may alter enzyme-substrate interactions due to steric and electronic differences .

- Protein Modification :

- Glutaric anhydride modifies lysine residues in proteins more efficiently than succinic anhydride at lower concentrations (0.16 mM vs. 0.5 mM for glutaryl-CoA), suggesting higher reactivity. Bromophenyl substitution could influence residue selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.